An In-depth Technical Guide to 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone (CAS 175205-88-6)
An In-depth Technical Guide to 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone (CAS 175205-88-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, a postulated synthetic route, and the toxicological profile of the chemical intermediate 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone. While direct biological activity data for this specific compound is not publicly available, this document will discuss the known biological relevance of its structural motifs, offering valuable context for its potential applications in research and development.
Core Properties and Data
1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is a halogenated aromatic ketone. Its trifluoromethyl group and dichloro substitutions significantly influence its chemical reactivity and physical properties, making it a subject of interest in synthetic chemistry.[1]
Physicochemical Properties
A summary of the key physicochemical data for 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is presented in Table 1. This information has been aggregated from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 175205-88-6 | [2][3] |
| Molecular Formula | C₉H₅Cl₂F₃O | [2][3] |
| Molecular Weight | 257.04 g/mol | [2][3] |
| Boiling Point | 58 °C at 0.6 mmHg | [2] |
| Flash Point | 84 °C | [2] |
| Vapor Pressure | 0.153 mmHg at 25 °C | [2] |
| DSSTox Substance ID | DTXSID30371659 | [2] |
Spectral and Computational Data
| Data Type | Description |
| ¹H NMR | Proton Nuclear Magnetic Resonance spectroscopy would confirm the presence and connectivity of the aromatic and methyl protons. |
| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance spectroscopy would identify all unique carbon environments within the molecule. |
| ¹⁹F NMR | Fluorine-19 Nuclear Magnetic Resonance spectroscopy is essential for confirming the trifluoromethyl group. |
| Mass Spectrometry | Would determine the precise mass of the molecule, confirming its elemental composition. |
| Infrared (IR) Spectroscopy | Would identify key functional groups, such as the carbonyl (C=O) stretch of the ketone. |
Synthesis and Experimental Protocols
Postulated Synthetic Pathway
A likely synthetic approach would involve a Grignard reaction between a di-substituted bromo- or iodobenzene and an acetylating agent. The key starting material would be 1-bromo-3,5-dichloro-2-(trifluoromethyl)benzene.
Reaction Scheme:
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Grignard Reagent Formation: Reaction of 1-bromo-3,5-dichloro-2-(trifluoromethyl)benzene with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent.
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Acylation: Subsequent reaction of the Grignard reagent with an acetylating agent, such as acetyl chloride or acetic anhydride, at low temperature, followed by an acidic workup to yield the final product.
Detailed Hypothetical Experimental Protocol
Materials:
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1-bromo-3,5-dichloro-2-(trifluoromethyl)benzene
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Acetyl chloride or Acetic anhydride
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Iodine (for initiating the Grignard reaction)
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Hydrochloric acid (for workup)
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Hexanes and Ethyl acetate (for chromatography)
Procedure:
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Preparation of the Grignard Reagent:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
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Add a small crystal of iodine.
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Dissolve 1-bromo-3,5-dichloro-2-(trifluoromethyl)benzene in anhydrous diethyl ether or THF and add it to the dropping funnel.
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Add a small amount of the bromo-aromatic solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
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Once initiated, add the remaining bromo-aromatic solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.
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Acylation Reaction:
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Cool the freshly prepared Grignard reagent in an ice-salt or dry ice-acetone bath.
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Dissolve acetyl chloride or acetic anhydride in anhydrous diethyl ether or THF and add it to the dropping funnel.
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Add the acetylating agent dropwise to the cooled Grignard reagent, maintaining a low temperature.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
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Workup and Purification:
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Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride, followed by dilute hydrochloric acid.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
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Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Synthetic Workflow Diagram
Biological Activity and Significance
As of the latest literature review, there are no publicly available studies detailing the specific biological activity, mechanism of action, or any associated signaling pathways for 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone.
However, the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety is a key structural component in several biologically active molecules, particularly in the agrochemical sector. The most notable example is the broad-spectrum insecticide Fipronil. In Fipronil, this chemical group is part of a phenylpyrazole structure that non-competitively blocks GABA-gated chloride channels in insects, leading to central nervous system toxicity. The presence of this moiety in the title compound suggests its potential as a precursor or intermediate in the synthesis of novel pesticides.
Furthermore, trifluoromethylated phenyl derivatives are a broad class of compounds with diverse and significant biological activities. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Derivatives of trifluoromethyl-phenyl ethanone have been investigated for a range of therapeutic applications, including as kinase inhibitors for cancer therapy, and as anti-inflammatory, antibacterial, and antifungal agents.
Given the established bioactivity of structurally related compounds, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone represents a valuable building block for the synthesis and screening of new chemical entities with potential applications in drug discovery and agrochemical development.
Safety and Handling
Based on available safety data sheets, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is classified as an irritant.[2] Standard laboratory safety precautions should be observed when handling this compound.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
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First Aid:
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If on skin: Wash with plenty of soap and water.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
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In case of irritation or if you feel unwell, seek medical advice.
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Conclusion
1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is a chemical intermediate with well-defined physicochemical properties. While specific biological activity data for this compound is currently lacking, its structural similarity to components of known bioactive molecules, particularly in the agrochemical field, underscores its potential as a valuable building block for future research and development. The postulated synthetic protocol provided in this guide offers a practical starting point for its laboratory-scale preparation. As with all chemical reagents, appropriate safety measures should be strictly followed during its handling and use.
